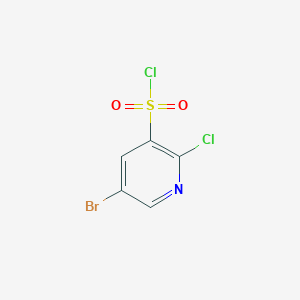

5-Bromo-2-chloropyridine-3-sulfonyl chloride

Description

Background and Significance

5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-19-8) is a halogenated pyridine derivative with the molecular formula C₅H₂BrCl₂NO₂S and a molecular weight of 290.95 g/mol. Its structural features include a pyridine ring substituted with bromine (position 5), chlorine (position 2), and a sulfonyl chloride group (position 3). This compound is significant in organic synthesis due to its dual electrophilic sites: the sulfonyl chloride group enables nucleophilic substitution, while halogen atoms facilitate cross-coupling reactions.

The sulfonyl chloride functional group (-SO₂Cl) is particularly reactive, allowing the compound to serve as a precursor for sulfonamides, sulfonic acids, and other sulfur-containing heterocycles. These derivatives are critical in pharmaceutical development, agrochemicals, and materials science. For example, pyridine sulfonamides are explored as kinase inhibitors and antimicrobial agents.

Table 1: Key Reactivity Features of this compound

Historical Context of Halogenated Pyridine Sulfonyl Chlorides

The synthesis of pyridine sulfonyl chlorides dates to early 20th-century methods involving diazonium salt intermediates. For instance, 3-pyridinesulfonyl chloride was initially prepared via diazotization of 3-aminopyridine followed by treatment with sulfur dioxide and hydrochloric acid. However, these methods suffered from low yields and poor selectivity due to competing side reactions.

Advancements in the 1990s introduced phosphorus pentachloride (PCl₅) as a chlorinating agent for pyridine sulfonic acids, improving yields and scalability. A landmark development was the optimized synthesis of pyridine-3-sulfonyl chloride by reacting pyridine-3-sulfonic acid with PCl₅ under controlled conditions, achieving >90% purity. This methodology was later adapted for halogenated derivatives like this compound, where bromination and chlorination steps were integrated into a single workflow.

Table 2: Evolution of Synthesis Methods

Research Objectives and Scope

Current research aims to:

- Optimize synthetic routes to reduce byproducts like 5-chloropyridine-3-sulfonyl chloride, which forms via over-chlorination.

- Expand applications in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents.

- Explore regioselective transformations , such as meta-sulfonylation using visible-light catalysis.

The scope encompasses:

- Organic synthesis : Developing novel heterocycles via cross-coupling and cycloaddition reactions.

- Materials science : Designing sulfonated polymers for ion-exchange membranes.

- Bioconjugation : Modifying proteins and peptides for diagnostic applications.

Table 3: Recent Advancements in Application Research

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVOONOBKHYCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-19-8 | |

| Record name | 5-bromo-2-chloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Mode of Action

It is known that halogenated pyridines, like this compound, often participate in nucleophilic substitution reactions.

Biochemical Pathways

Halogenated pyridines are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field.

Result of Action

It is known that halogenated pyridines can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects.

Action Environment

The action of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols. It is also advised to avoid contact with skin and eyes.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. This compound is known to react with nucleophilic amino acids in proteins, such as lysine and cysteine, forming stable sulfonamide bonds. These interactions are crucial in modifying the activity and function of enzymes and proteins, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways by modifying key signaling proteins through sulfonylation. It has been observed to influence gene expression by interacting with transcription factors and other DNA-binding proteins. Additionally, this compound can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming sulfonamide bonds that can inhibit or activate enzyme activity. This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional regulation of target genes. These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods. These temporal changes are important for understanding the compound’s stability and long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating specific biochemical pathways and cellular processes.

Biological Activity

5-Bromo-2-chloropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula CHBrClNOS. This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antitumor Activity

Research has demonstrated that derivatives of pyridine-3-sulfonamide, including this compound, exhibit notable antitumor properties. In a study evaluating the activity of enantiomers of related compounds, it was found that they inhibited PI3Kα kinase with IC values of 1.08 μM and 2.69 μM respectively, indicating strong potential for cancer therapy .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | IC (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | PI3Kα |

| Compound A | 1.08 | PI3Kα |

| Compound B | 2.69 | PI3Kα |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that various derivatives, including those similar to this compound, demonstrate significant inhibitory effects on tumor cell lines. For instance, one study reported IC values for related compounds at 9.26 μM and 24.17 μM, indicating their potential as chemotherapeutic agents .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in cancer cells. The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions that inhibit critical pathways involved in tumor growth.

Study on Antimicrobial Activity

In addition to antitumor effects, compounds structurally related to this compound have shown promising antimicrobial activity. A study indicated that certain derivatives could impair the growth of Chlamydia trachomatis without affecting host cell viability, suggesting their potential as selective antibacterial agents .

Inhibition of Pro-inflammatory Enzymes

Another area of interest is the compound's role in modulating inflammatory responses. It has been reported that related sulfonamide compounds exhibit potent inhibition against enzymes such as 5-lipoxygenase (LO), which is involved in inflammatory processes .

Table 2: Inhibitory Effects on Pro-inflammatory Enzymes

| Compound | Enzyme Target | IC (μM) |

|---|---|---|

| This compound | 5-lipoxygenase | TBD |

| Compound C | LO | Sub-micromolar range |

Scientific Research Applications

5-Bromo-2-chloropyridine-3-sulfonyl chloride is a chemical compound with a variety of applications in scientific research, including in organic synthesis, pharmaceuticals, and agrochemicals . It is also used as a biochemical for proteomics research.

Scientific Research Applications

This compound is a versatile reagent that can be used as a building block in organic synthesis. Its reactive sulfonyl chloride group and halogen substituents allow it to undergo nucleophilic substitution reactions, leading to a variety of derivatives.

Organic Synthesis

This compound is useful in organic synthesis due to its reactive sulfonyl chloride group and halogen substituents. It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other groups, creating a variety of derivatives. Halogenated pyridines, like this compound, often participate in nucleophilic substitution reactions.

Pharmaceuticals

In the pharmaceutical industry, this compound is used to synthesize molecules with potential medicinal properties, particularly drugs targeting neurological and inflammatory disorders. The strategic modification or substitution of halogens in its structure can enhance the biological activity and specificity of the resulting compounds. SB-705498 can be modified with functional groups to give it activity against hCAs. The CF3 moiety on SB-705498 can be replaced with a primary sulfonamide pharmacophore for CA inhibition, and different substituents on the phenyl ring can be used to find the best interactions in both targets . The bromine atom within SB-705498 can be replaced with the same group either in meta or para position, and other groups instead of CF3 moiety can be investigated .

Agrochemicals

The reactivity of this compound makes it suitable for producing pesticides, including insecticides and herbicides. Incorporating it into the molecular structures of these chemicals allows researchers to create products that target pests and weeds more effectively, potentially leading to safer and more sustainable agricultural practices.

Biochemical Analysis

This compound acts as a sulfonylating agent in biochemical reactions. It can react with nucleophilic amino acids like lysine and cysteine in proteins to form stable sulfonamide bonds.

Cellular Effects

this compound can have significant effects on cellular processes and alter cell signaling pathways by modifying key signaling proteins through sulfonylation.

Molecular Mechanism

At the molecular level, this compound covalently modifies biomolecules by binding to nucleophilic sites on proteins and enzymes, forming sulfonamide bonds that can either inhibit or activate enzyme activity.

This compound is of interest in medicinal chemistry because of its various biological activities and possible therapeutic uses.

Antitumor Activity

Pyridine-3-sulfonamide derivatives, including this compound, have demonstrated antitumor properties. Enantiomers of related compounds have been shown to inhibit PI3Kα kinase, suggesting they have strong potential for cancer therapy.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that derivatives similar to this compound have significant inhibitory effects on tumor cell lines, suggesting their potential as chemotherapeutic agents.

Antimicrobial Activity

Compounds structurally related to this compound have exhibited antimicrobial activity, with certain derivatives impairing the growth of Chlamydia trachomatis without affecting host cell viability, suggesting their potential as selective antibacterial agents.

Data Table

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | PI3Kα |

| Compound A | 1.08 | PI3Kα |

| Compound B | 2.69 | PI3Kα |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Key Properties of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride and Analogues

*Price inferred from TCI Chemicals’ 1g listing ().

Key Observations:

Electronic Effects :

- The pyridine ring in this compound is electron-deficient, enhancing electrophilic reactivity at the sulfonyl chloride group compared to benzene derivatives. This makes it more suitable for nucleophilic substitution in drug synthesis .

- Nitro groups (e.g., in 2-bromo-5-nitrobenzene-1-sulfonyl chloride) increase electrophilicity but reduce stability, limiting their use in sensitive biological applications .

Cost and Availability :

- Pyridine-based sulfonyl chlorides are generally more expensive than benzene analogues due to their niche applications in pharmaceuticals. For example, 5-bromo-2-methoxybenzenesulfonyl chloride is priced higher per gram but lacks documented bioactivity .

Preparation Methods

Starting Material and Initial Functionalization

The process often begins with 2-amino-3-bromopyridine-5-sulfonic acid or closely related aminopyridine sulfonic acid derivatives. The amino group is diazotized using sodium nitrite in acidic aqueous medium at low temperature (0°C) to form a diazonium intermediate.

- Reaction conditions:

- 2-Amino-3-bromopyridine-5-sulfonic acid (50 mmol) dissolved in 5 N HCl (60 mL)

- Sodium nitrite (55 mmol) in water (15 mL) added dropwise at 0°C

- Stirring for 1 hour at 0°C

This step facilitates the replacement of the amino group with a chlorine atom via Sandmeyer-type reaction in subsequent steps.

Sulfonyl Chloride Formation

After diazotization and solvent removal under vacuum, the residue is treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) to convert the sulfonic acid group to sulfonyl chloride.

- Reaction conditions:

- Phosphorus pentachloride (72 mmol) and phosphorus oxychloride (5.5 mmol)

- Heating at 125°C until reflux, then maintaining at 75°C for 3 hours

- Cooling and quenching with crushed ice

- Extraction with ethyl acetate, washing, drying, and concentration under reduced pressure

The product obtained is this compound as a brown oil with quantitative yield (approximately 14.9 g from 50 mmol scale).

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Transformation | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-3-bromopyridine-5-sulfonic acid, NaNO2, HCl, 0°C, 1 h | Diazotization to diazonium salt | - | Low temperature to control reaction |

| 2 | Residue + PCl5 + POCl3, 125°C reflux, 75°C 3 h | Conversion to sulfonyl chloride | ~100 | High temperature chlorination |

| 3 | Work-up: quench with ice, extraction, drying | Isolation of this compound | Quantitative | Product used without further purification |

Alternative Preparation Routes and Considerations

Halogenation sequence: The bromine and chlorine substituents can be introduced via selective bromination and chlorination of pyridine precursors, but this often requires careful control to avoid polyhalogenation or substitution at undesired positions.

Use of sulfonamide intermediates: Some patents describe preparation of sulfonamide derivatives of pyridine, which can be converted to sulfonyl chlorides by chlorinating agents, but these methods are less direct and involve more steps.

Chlorinating agents: Phosphorus pentachloride and phosphorus oxychloride are preferred for sulfonyl chloride formation due to their efficiency and ability to maintain halogen substituents intact.

Reaction environment: Low temperature during diazotization prevents decomposition and side reactions; elevated temperature during chlorination ensures complete conversion.

Research Findings and Analytical Data

- The product is typically obtained as a brown oil with high purity.

- The reaction proceeds quantitatively, indicating high efficiency and minimal side products.

- Analytical characterization includes molecular weight confirmation (290.95 g/mol), consistent with the molecular formula C5H2BrCl2NO2S.

- The compound is stable under standard storage but sensitive to moisture and heat, necessitating careful handling.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-3-bromopyridine-5-sulfonic acid |

| Diazotization agent | Sodium nitrite in 5 N HCl |

| Diazotization temperature | 0°C |

| Chlorinating agents | Phosphorus pentachloride, phosphorus oxychloride |

| Chlorination temperature | Reflux at 125°C, then 75°C for 3 hours |

| Yield | Quantitative (~100%) |

| Product state | Brown oil |

| Molecular formula | C5H2BrCl2NO2S |

| Molecular weight | 290.95 g/mol |

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2-chloropyridine-3-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of 2-chloro-4-bromophenol using chlorosulfonic acid at 0°C, followed by 24-hour stirring. The reaction mixture is quenched with ice, extracted with dichloromethane (DCM), and purified via flash chromatography to yield the product (72% reported yield) . Key factors include maintaining low temperatures to control exothermic reactions and using pyridine as a base to neutralize HCl byproducts .

Q. How can the purity of this compound be validated after synthesis?

Characterization involves:

- 1H NMR : Peaks at δ 7.92 (d, J = 2.4 Hz) and 7.86 (d, J = 2.4 Hz) confirm aromatic protons .

- Chromatography : Flash chromatography with DCM/hexane gradients removes unreacted precursors .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety precautions are critical when handling this compound?

- Use cryogenic gloves and fume hoods due to its sulfonyl chloride reactivity.

- Avoid water contact to prevent hydrolysis to sulfonic acids.

- Store under inert gas (argon/nitrogen) at –20°C to minimize decomposition .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of derivatives like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide?

Enantiomers synthesized from (R)- or (S)-1-phenylethan-1-amine exhibit distinct antitumor activities. For example, the (R)-enantiomer (10a) shows higher PI3Kα kinase inhibition (IC50 = 0.89 µM) compared to the (S)-enantiomer (10b, IC50 = 1.21 µM). X-ray diffraction and ECD simulations confirm absolute configurations, highlighting the role of chiral centers in target binding .

Q. What strategies mitigate competing side reactions during sulfonamide derivatization?

Q. How can contradictory yield data (e.g., 72% vs. lower yields in other studies) be resolved?

Discrepancies arise from:

- Reaction time : Extended stirring (>24 h) may degrade heat-sensitive intermediates.

- Purification methods : Column chromatography vs. recrystallization impacts recovery.

- Starting material purity : ≥98% phenol precursors are critical for reproducibility .

Q. What computational methods predict reactivity trends for electrophilic substitutions on the pyridine ring?

Density functional theory (DFT) simulations reveal that the bromo group at position 5 deactivates the ring, directing electrophiles to position 4. Frontier molecular orbital (FMO) analysis further supports regioselectivity in Suzuki couplings or nucleophilic substitutions .

Data Analysis & Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

- Variables : Temperature (–20°C, 4°C, 25°C), humidity (0%, 50%, 90%), and light exposure.

- Metrics : Purity (HPLC), decomposition products (LC-MS), and sulfonic acid formation (titration).

- Duration : Accelerated stability testing over 4 weeks, with sampling at 7-day intervals .

Q. What analytical techniques differentiate between sulfonyl chloride and its hydrolysis products?

- FTIR : Sulfonyl chloride S=O stretches at 1370–1330 cm⁻¹ vs. sulfonic acid S–O at 1170–1120 cm⁻¹.

- TGA : Hydrolysis products show lower thermal stability (decomposition <100°C) .

Contradiction & Optimization

Q. Why do some studies report poor coupling efficiency in cross-coupling reactions using this compound?

The electron-withdrawing sulfonyl group reduces electron density on the pyridine ring, necessitating Pd-catalyzed conditions with strong bases (e.g., Cs2CO3) and ligands (XPhos) to activate the C–Br bond. Microwave-assisted reactions (100°C, 30 min) improve yields to >80% .

Q. How to reconcile conflicting bioactivity data in cancer cell line assays?

Variability arises from:

- Cell permeability : Sulfonamide derivatives require prodrug strategies (e.g., esterification) for intracellular delivery.

- Assay endpoints : ATP-based viability assays vs. caspase-3/7 apoptosis assays capture different mechanisms .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.